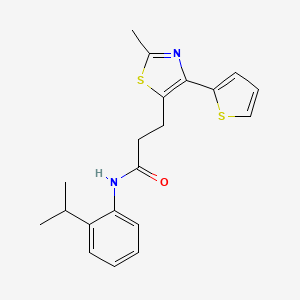

N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(2-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS2/c1-13(2)15-7-4-5-8-16(15)22-19(23)11-10-18-20(21-14(3)25-18)17-9-6-12-24-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEPMKRUNRCJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2=CC=CC=C2C(C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the thiophene and isopropylphenyl groups. Common reagents used in these reactions include thionyl chloride, thiourea, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process optimization includes the selection of catalysts, solvents, and purification techniques to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles; reactions often require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

Thiazole-propanamide derivatives with modified substituents have demonstrated significant anticancer activity. For example:

- Compound 7b (IC₅₀ = 1.61 ± 1.92 µg/mL) and Compound 11 (IC₅₀ = 1.98 ± 1.22 µg/mL) from feature a 4-methyl-2-phenylthiazole core and show potent activity against HepG-2 hepatocellular carcinoma cells. These compounds differ from the target molecule in their amide substituents (phenylhydrazinecarbothioamide vs. 2-isopropylphenyl) and the absence of a thiophene moiety. The superior activity of 7b and 11 may arise from electron-withdrawing groups enhancing target binding .

Key Structural Differences:

Pesticidal Thiazole-Propanamide Derivatives

Dow AgroSciences has synthesized numerous thiazole-propanamide analogs with pesticidal properties. Notable examples include:

- Reference Compound P6 : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide. This compound replaces the thiophene ring in the target molecule with a pyridin-3-yl group and includes a propargyl (prop-2-yn-1-yl) substituent. Such modifications enhance pesticidal activity by improving binding to insect nervous system targets .

- Reference Compound FA7 : Features a 5-fluoropyridin-3-yl group and a sulfinyl moiety, demonstrating the impact of halogenation and oxidation on potency .

Substituent Impact on Activity:

- Thiophene vs.

- Amide Substituents : The 2-isopropylphenyl group in the target compound contrasts with propargyl or trifluoropropyl groups in pesticidal analogs, which are designed to resist metabolic degradation .

Thiazole-Containing Agrochemicals

lists thiazole-based pesticides such as cyantraniliprole and chlorantraniliprole, which modulate ryanodine receptors. Unlike these, the target compound lacks the diamide scaffold critical for ryanodine activity.

Biological Activity

N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, also known by its CAS number 1081314-91-1, is a compound with potential biological activity. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 370.5 g/mol |

| CAS Number | 1081314-91-1 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of the thiazole ring and the introduction of thiophene and isopropylphenyl groups. Common reagents used in these reactions include thionyl chloride and thiourea, with controlled temperatures to prevent side reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with thiazole and thiophene moieties have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar functional groups have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thus alleviating inflammation .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Its mechanism of action could involve the modulation of specific molecular targets related to cell proliferation and apoptosis pathways. Further investigation is required to elucidate these effects in various cancer models .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship indicated that modifications in the thiophene group enhanced efficacy .

- Anti-inflammatory Mechanism : In vivo studies showed that compounds similar to this compound significantly reduced paw edema in rats induced by carrageenan, confirming their anti-inflammatory potential .

- Anticancer Activity : Research involving various thiazole derivatives highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a possible therapeutic approach for cancer treatment .

Q & A

Q. What are the established synthetic routes for N-(2-isopropylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, and how are intermediates purified?

The compound is synthesized via multi-step reactions involving thiazole ring formation, alkylation, and amide coupling. A representative method involves:

- Thiazole precursor synthesis : Reacting 2-methyl-4-(thiophen-2-yl)thiazol-5-amine with propargyl bromide to introduce the propargyl group.

- Amide coupling : Using 3-(2-isopropylphenyl)propanoyl chloride under basic conditions (e.g., NaHCO₃) to form the final amide.

- Purification : Flash column chromatography (1–5% MeOH/CH₂Cl₂) is employed to isolate the product, with yields typically ranging from 36% to 99% depending on substituents .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiophen-2-yl vs. pyridin-3-yl groups) and amide bond formation .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 250–470 [M+H]⁺) and detect isotopic patterns for halogenated derivatives .

- FT-IR : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Insecticidal activity : Bioassays against lepidopteran larvae (e.g., Spodoptera frugiperda) at 10–100 ppm concentrations, with mortality rates assessed over 72 hours .

- Enzyme inhibition : Testing against mitochondrial Complex II (succinate dehydrogenase) or Ryanodine receptors, given structural similarities to known pesticides like cyantraniliprole .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Strategies include:

- Solvent selection : Using polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .

- Catalyst optimization : Adding sodium perborate to oxidize thioether to sulfinyl groups, improving bioactivity .

- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., alkylation) to minimize side reactions .

Q. What structure-activity relationship (SAR) trends are observed for thiazole-thiophene hybrids?

Key SAR insights:

- Thiophene substitution : 2-Thiophen-2-yl groups enhance insecticidal potency compared to pyridin-3-yl analogs, likely due to increased lipophilicity .

- Propargyl vs. ethyl groups : Propargyl-substituted derivatives (e.g., Reference P6) show higher stability in metabolic assays than ethyl analogs .

- Trifluoropropyl modifications : Introducing CF₃ groups improves resistance to oxidative degradation .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions (e.g., variable mortality rates) may arise from:

- Species-specific sensitivity : Test organism selection (e.g., aphids vs. beetles) significantly impacts results .

- Formulation differences : Activity can vary with solvent (e.g., acetone vs. DMSO) due to solubility effects .

- Metabolic stability : Liver microsome assays (e.g., using rat S9 fractions) clarify whether low activity stems from rapid detoxification .

Q. What computational methods are suitable for target identification and binding mode prediction?

Recommended approaches:

- Molecular docking : Use AutoDock Vina to model interactions with Ryanodine receptors (e.g., PDB ID 5C30) .

- QSAR modeling : Train models on datasets of thiazole derivatives to predict bioactivity based on descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates .

Methodological Challenges

Q. What strategies mitigate low yields in propargyl-substituted thiazole synthesis?

- Protecting group chemistry : Temporarily block reactive amines with Boc groups during alkylation .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing decomposition .

Q. How can researchers validate off-target effects in pesticidal assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.